molecular formula C11H12N2O4 B14080204 6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14080204
M. Wt: 236.22 g/mol
InChI Key: GKKXYUBXCZHVQI-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Cyclization: Formation of the isoquinoline ring system.

    Reduction and Methylation: Introduction of the methyl group and reduction of any intermediate nitro groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy and nitro groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group may participate in redox reactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.

    7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy and methyl groups.

    6-methoxy-7-nitroisoquinoline: Lacks the dihydro and methyl groups.

Uniqueness

6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H12N2O4/c1-12-4-3-7-5-10(17-2)9(13(15)16)6-8(7)11(12)14/h5-6H,3-4H2,1-2H3

InChI Key

GKKXYUBXCZHVQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])OC

Origin of Product

United States

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